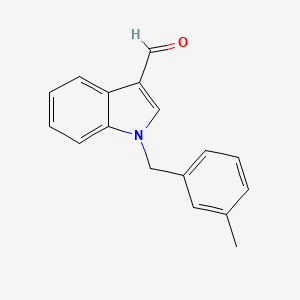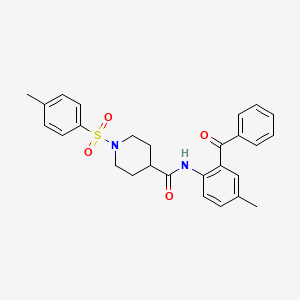![molecular formula C19H18N6O B2441010 N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-05-9](/img/structure/B2441010.png)
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of novel heterocyclic compounds containing pyrimido [4,5- d ]pyrimidine and pyrazolo [3,4- d ]pyrimidine from efficient α,α-ketene dithioacetals .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, α,α-dioxoketen dithioacetals can react with different reagents like hydroxylamines, hydrazines, urea, and thiourea to synthesize various five and six-membered heterocyclic derivatives that exhibit extensive biological activity .Scientific Research Applications
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising potential as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Target Molecules in Medicinal Chemistry and Drug Development
Pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have proved as great target molecules in medicinal chemistry and drug development . These scaffolds exert their effect through inhibiting protein kinases, which are considered as essential enzymes .
Anticancer Activity
A novel series of pyrazolo[3,4-d]pyrimidine compounds have been synthesized and evaluated for their cytotoxic effects . Among these compounds, some demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .
Therapeutic Interest
Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics . These pyridopyrimidine derivatives have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .
Inhibition of Dihydrofolate Reductase (DHFR)
Some pyridopyrimidine derivatives have shown good antitumor effects on the carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR) .
Synthesis of Novel Pyridopyrimidine Derivatives
The synthesis of novel pyridopyrimidine derivatives is another application of “N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”. For instance, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
Mechanism of Action
Target of Action
The primary target of N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Casein Kinase 1 (CK1) . CK1 is a protein-serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression and transcriptional regulation .
Mode of Action
This compound acts as an inhibitor of CK1 . It binds to the active site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to the disruption of the downstream signaling pathways regulated by CK1 .
Biochemical Pathways
The inhibition of CK1 affects several biochemical pathways. CK1 is involved in the regulation of the Wnt signaling pathway, which plays a critical role in cell proliferation, differentiation, and migration . By inhibiting CK1, this compound can disrupt the normal functioning of the Wnt pathway, leading to changes in cellular processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells This suggests that it may have good bioavailability
Result of Action
The inhibition of CK1 by this compound can lead to a variety of cellular effects. In the context of cancer, where CK1 is often overactive, this compound could potentially slow down the proliferation of cancer cells . In the context of neurological disorders, where CK1 plays a role in neuronal signaling, this compound could potentially modulate neuronal activity .
properties
IUPAC Name |
6-N-(3-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-7-4-3-5-8-13)23-19(24-18)22-14-9-6-10-15(11-14)26-2/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZJYVUUXXJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)
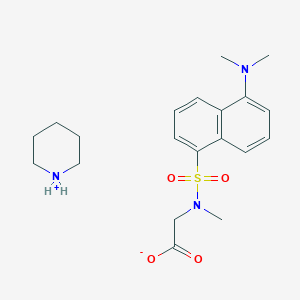
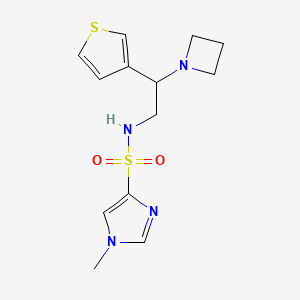
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)


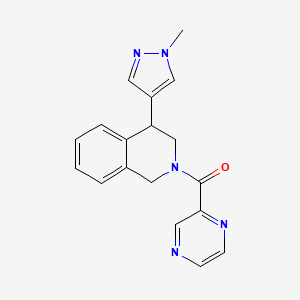
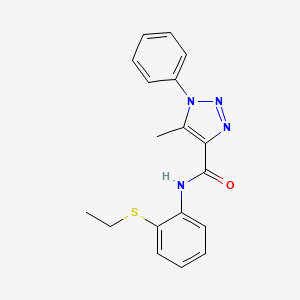
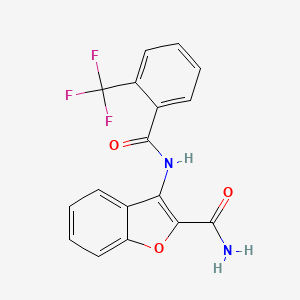
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
